D-Aspartic-2,3,3-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Aspartic-2,3,3-d3 Acid: is a deuterium-labeled form of D-aspartic acid, an amino acid that plays a crucial role in the endocrine and central nervous systems. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic-2,3,3-d3 Acid typically involves the incorporation of deuterium atoms into the aspartic acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the aspartic acid are replaced with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: D-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetate.
Reduction: Reduction reactions can convert it into other amino acids or derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Oxaloacetate
Reduction: Various amino acid derivatives
Substitution: Substituted aspartic acid derivatives
Scientific Research Applications
Chemistry: D-Aspartic-2,3,3-d3 Acid is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, the compound is used to study neurotransmission and neuroendocrine functions. It helps in understanding the role of D-aspartic acid in brain development and hormone regulation .
Medicine: The compound is investigated for its potential therapeutic applications in treating neurological disorders and enhancing male fertility. It is also used in studies related to hormone regulation and reproductive health .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs and supplements aimed at improving cognitive function and hormonal balance .
Mechanism of Action
D-Aspartic-2,3,3-d3 Acid exerts its effects by binding to N-methyl-D-aspartate receptors (NMDARs) in the brain, which play a crucial role in neuroplasticity and brain activity. It also influences the release of hormones such as prolactin, oxytocin, melatonin, and testosterone. The compound affects neuroendocrine function in the hypothalamus and pituitary gland, leading to the secretion of several hormones .
Comparison with Similar Compounds
L-Aspartic Acid: The L-isomer of aspartic acid, which is more common in nature and involved in protein synthesis.
DL-Aspartic Acid: A racemic mixture of D- and L-aspartic acid.
D-Glutamic Acid: Another D-amino acid with similar properties but different functions in the body.
Uniqueness: D-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed pathways and mechanisms of amino acid metabolism is crucial .
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1D2,2D |
InChI Key |
CKLJMWTZIZZHCS-MIRRBZTDSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.